The synthesis of 2-(4-ethynylphenyl)pyrrolidine hydrochloride typically involves several key steps:
The molecular structure of 2-(4-ethynylphenyl)pyrrolidine hydrochloride can be described as follows:
XQZMBQZLZVYVHW-UHFFFAOYSA-N
, which provides a unique identifier for its structure.2-(4-Ethynylphenyl)pyrrolidine hydrochloride can participate in various chemical reactions due to its functional groups:
The physical and chemical properties of 2-(4-ethynylphenyl)pyrrolidine hydrochloride include:
2-(4-Ethynylphenyl)pyrrolidine hydrochloride has several scientific applications:
The pyrrolidine ring, a saturated five-membered nitrogen heterocycle, has established itself as a privileged scaffold in medicinal chemistry due to its distinctive physicochemical and conformational properties. Characterized by sp³-hybridization, the pyrrolidine ring enables efficient three-dimensional (3D) pharmacophore exploration, significantly enhancing ligand-receptor binding diversity compared to flat aromatic systems. This non-planarity facilitates "pseudorotation," allowing the ring to adopt multiple energetically accessible envelope or twisted conformations (e.g., C₄-exo or C₄-endo), thereby optimizing spatial orientation for target engagement [3] [7].
Pyrrolidine’s integration into pharmaceuticals is evidenced by its presence in >37 FDA-approved drugs, spanning therapeutic areas from neuroscience (e.g., Ritalin® for ADHD) to oncology [3] [7]. The scaffold’s versatility is further demonstrated in compounds like the dopamine/norepinephrine reuptake inhibitor Pyrovalerone (1-(4-methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one), where the pyrrolidine nitrogen critically facilitates ionic interactions with neurotransmitter transporters [6]. Key advantages driving its adoption include:
Table 1: Bioactivity Profiles of Representative Pyrrolidine Pharmaceuticals
Compound | Target/Activity | Key Structural Feature | Potency (Ki or IC₅₀) |
---|---|---|---|
Pyrovalerone | Dopamine Transporter (DAT) Inhibitor | N-alkyl pyrrolidine | DAT Ki < 50 nM |
PF-543 (SphK1 Inh.) | Sphingosine Kinase 1 Inhibitor | 2-(Hydroxymethyl)pyrrolidine | SphK1 Ki = 3.6 nM |
Edicotinib (JTE-952) | Colony-Stimulating Factor-1R Inhibitor | Pyridine-pyrrolidine hybrid | KIT IC50 = 20 nM |
The 4-ethynylphenyl moiety appended to the pyrrolidine core in 2-(4-ethynylphenyl)pyrrolidine hydrochloride serves as a strategic pharmacophore modifier, imparting unique electronic and steric properties that enhance target engagement. Ethynyl (–C≡C–H) groups confer:
Structure-activity relationship (SAR) studies underscore the positional sensitivity of ethynyl substitution. Para-substitution (as in 2-(4-ethynylphenyl)pyrrolidine) maximizes steric tolerance and electronic effects, whereas ortho-substitution induces unfavorable ring strain [8]. Additionally, the ethynyl group’s role as a bioisostere for halogens or methyl groups is exemplified in anticancer pyrrolidine derivatives, where ethynyl analogs outperform bromo-phenyl counterparts in cellular potency due to enhanced van der Waals contacts [1] [8].
Salt formation represents a pivotal strategy to optimize the drug-like properties of ionizable compounds. For basic molecules like 2-(4-ethynylphenyl)pyrrolidine (pKa ≈ 9–10 for the amine), hydrochloride salt formation provides critical advantages in pharmaceutical development:
Table 2: Impact of Hydrochloride Salt Formation on Pyrrolidine Analog Properties
Free Base Property | Hydrochloride Salt Improvement | Mechanism |
---|---|---|
Low melting point (e.g., oils) | Solid crystalline formation (mp >150°C) | Ionic lattice energy stabilization |
Poor aqueous solubility | >10-fold solubility increase at gastric pH | Protonation enabling hydration |
Batch-to-batch variability | Consistent polymorphic form (e.g., Form I) | High crystallinity reducing amorphous content |
Salt selection adheres to rigorous toxicological and regulatory criteria. The chloride ion is preferred due to its physiological ubiquity (safe pharmacokinetic profile) and low molecular weight (minimizing "molecular weight penalty") [10]. For 2-(4-ethynylphenyl)pyrrolidine, hydrochloride formation is rationalized early in development (pre-Phase I) to avoid costly salt-switching post toxicological studies [4] [10].
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9